molecular formula C22H25NO5 B368448 1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one CAS No. 883279-85-4

1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one

Cat. No. B368448
CAS RN: 883279-85-4
M. Wt: 383.4g/mol
InChI Key: UYPCGZCKPZGTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. This compound is a potent agonist of the CB1 and CB2 receptors, which are located in the brain and immune system, respectively. In

Scientific Research Applications

Asymmetric Synthesis and Cytotoxicity Evaluation

A study conducted by Meilert, Pettit, and Vogel (2004) explores the asymmetric synthesis of C15 polyketide spiroketals, showcasing the conversion of 2,2'-methylenebis[furan] into various spiroketal derivatives with high stereo- and enantioselectivity. These compounds were evaluated for their cytotoxicity against marine P388 lymphocytic leukemia and six human cancer cell lines, with racemic ()-21 demonstrating evidence of cancer-cell-growth inhibition. This research underscores the potential of spiroketal compounds in the development of novel anticancer agents (Meilert, Pettit, & Vogel, 2004).

Heterocyclic Chemistry and Compound Rearrangement

Martynaitis, Šačkus, and Berg (2002) report on the rearrangement of spiro[2H-1-benzopyran-2,2'-[2H]indoles] to pyrrolo[1,2-a]indole derivatives, emphasizing the chemical flexibility and reactivity of spiro compounds under specific conditions. This work contributes to the understanding of chemical transformations that spiro compounds can undergo, providing insights into their potential applications in synthesizing complex heterocyclic structures (Martynaitis, Šačkus, & Berg, 2002).

Development of c-Met/ALK Inhibitors

In the realm of medicinal chemistry, Jingrong Li et al. (2013) designed, synthesized, and tested a series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, identifying compound 5b or SMU-B as a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. This compound demonstrated significant tumor growth inhibition in pharmacological and antitumor assays, highlighting the therapeutic potential of spiro compounds in cancer treatment (Li, Wu, Tian, Zhang, & Wu, 2013).

Spiro Heterocyclization in Organic Synthesis

Research by Salnikova, Dmitriev, and Maslivets (2019) explores three-component spiro heterocyclization processes, leading to the formation of novel spiro heterocyclic compounds. This study demonstrates the utility of spiro compounds in organic synthesis, particularly in the generation of complex molecular architectures with potential biological activity (Salnikova, Dmitriev, & Maslivets, 2019).

Synthesis and Chemical Analysis

A synthesis approach by Jiang Yan (2009) details the creation of 2-(3-(4-methoxyphenoxy)propyl)propane-1,3-diethanethioate, derived from 4-methoxyphenol and 1,3-dibromopropane. The study includes analysis by 1HNMR, 13CNMR, IR, and MS, contributing to the understanding of synthesis methods and chemical properties of compounds related to the one (Yan, 2009).

properties

IUPAC Name

1'-[3-(4-methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-16-6-3-7-19-20(16)23(21(24)22(19)27-14-5-15-28-22)12-4-13-26-18-10-8-17(25-2)9-11-18/h3,6-11H,4-5,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPCGZCKPZGTRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CCCOC4=CC=C(C=C4)OC)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one

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